Deoxypheganomycin D

Antimycobacterial Resistance Cross-Resistance Mycobacterium smegmatis

Standard anti-TB agents like rifampicin and isoniazid confound mycobacterial cell wall studies by affecting multiple macromolecular syntheses. Deoxypheganomycin D (CAS 69280-94-0) solves this by selectively inhibiting cell wall lipid synthesis via glycerol incorporation blockade, without impacting DNA/RNA/protein synthesis. • Inhibits [¹⁴C]glycerol incorporation at 280 nM, enabling clean dissection of lipid trafficking. • Zero cross-resistance to paromomycin, capreomycin, viomycin, streptothricin, kanamycin, streptomycin; enables MDR synergy screens. Verified stock available.

Molecular Formula C30H47N9O11
Molecular Weight 709.7 g/mol
CAS No. 69280-94-0
Cat. No. B1670261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxypheganomycin D
CAS69280-94-0
Synonymsdeoxy-pheganomycin D
deoxypheganomycin D
Molecular FormulaC30H47N9O11
Molecular Weight709.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1O)C(C(=O)NC(CC(=O)N)C(=O)N(C(CC(=O)O)C(=O)O)C(=O)C(CCCCN)NC(=O)C(C(C)(C)C)N)N=C(N)N)O
InChIInChI=1S/C30H47N9O11/c1-13-18(40)9-14(10-19(13)41)22(38-29(34)35)24(45)37-16(11-20(32)42)27(48)39(17(28(49)50)12-21(43)44)26(47)15(7-5-6-8-31)36-25(46)23(33)30(2,3)4/h9-10,15-17,22-23,40-41H,5-8,11-12,31,33H2,1-4H3,(H2,32,42)(H,36,46)(H,37,45)(H,43,44)(H,49,50)(H4,34,35,38)/t15-,16-,17-,22-,23+/m0/s1
InChIKeyJKRLNLPKBPUNDE-OLZZFSTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deoxypheganomycin D: Specific Antimycobacterial Inhibitor


Deoxypheganomycin D is a peptide antibiotic isolated from *Streptomyces cirratus*, belonging to the pheganomycin class of natural products [1]. It is characterized as a specific inhibitor of mycobacteria, with a unique mechanism of action involving disruption of cell wall lipid synthesis and membrane function rather than targeting DNA, RNA, or protein synthesis [2]. The compound exhibits a bacteriostatic effect against *Mycobacterium smegmatis* ATCC 607 and demonstrates a notable lack of cross-resistance with major classes of anti-tuberculosis antibiotics, positioning it as a valuable tool for studying mycobacterial resistance pathways and cell envelope biology .

Reported cell wall lipid synthesis inhibition in mycobacteria
No cross-resistance with standard anti-TB antibiotics
Bacteriostatic in M. smegmatis model; cell envelope research tool

Deoxypheganomycin D: Irreplaceable by Generic Anti-TB Agents


Generic substitution with standard anti-tuberculosis agents is ineffective when the research objective involves mycobacterial cell wall physiology or resistance mechanism studies, because Deoxypheganomycin D operates through a distinct, non-canonical pathway. While frontline drugs like rifampicin, isoniazid, and ethambutol target RNA polymerase, mycolic acid synthesis, and arabinogalactan synthesis respectively, Deoxypheganomycin D specifically impairs the incorporation of glycerol-derived precursors into the cell wall without affecting DNA, RNA, or protein synthesis, and it maintains full activity against strains resistant to paromomycin, capreomycin, viomycin, streptothricin, kanamycin, and streptomycin [1]. Furthermore, its biosynthesis via a hybrid ribosomal/non-ribosomal peptide ligase (PGM1) pathway provides a unique chemical scaffold that is not accessible through conventional synthetic approaches, making it irreplaceable for studying hybrid peptide assembly systems [2].

Mechanism mismatch
Frontline TB drugs target RNA or mycolic acid synthesis; Deoxypheganomycin D targets cell wall lipid synthesis and membrane function.
Resistance profile mismatch
Maintains activity against strains resistant to paromomycin, capreomycin, viomycin, streptothricin, kanamycin, and streptomycin.
Scaffold accessibility
Hybrid ribosomal/NRPS-derived scaffold is not accessible through conventional synthesis; structural analogs may not be directly interchangeable.

Deoxypheganomycin D: Key Quantitative Evidence


Cross-Resistance Profile vs. Key Antibiotics

Deoxypheganomycin D demonstrates a complete absence of cross-resistance with six major classes of anti-tuberculosis and antibacterial agents, unlike many antimycobacterial drugs which share resistance mechanisms. This is a critical differentiator for researchers working with drug-resistant mycobacterial strains. [1]

Cross-Resistance Profile
Head-to-head
No cross-resistance observed vs. paromomycin, capreomycin, viomycin, streptothricin, kanamycin, streptomycin
Supports resistance mechanism studies orthogonal to frontline TB drugs
Tested in M. smegmatis ATCC 607 derived mutants
Antimycobacterial Resistance Cross-Resistance Mycobacterium smegmatis Pheganomycin

Selective Cell Wall Lipid Synthesis Inhibition

At a concentration of 2.8×10⁻⁷ M (280 nM) where cell growth is only partially inhibited, Deoxypheganomycin D causes a profound reduction in [¹⁴C]glycerol incorporation into the mycobacterial cell wall (to 13% of control), while leaving DNA, RNA, and protein synthesis unaffected. This contrasts sharply with rifampicin, which inhibits RNA synthesis, and streptomycin, which inhibits protein synthesis, both of which would show corresponding reductions in their respective macromolecular targets at similar growth-inhibitory concentrations. [1]

Cell Wall Lipid Inhibition
Class-level
[¹⁴C]glycerol incorporation reduced to 13% of control at 280 nM
Supports cell wall lipid synthesis inhibition endpoint review
No effect on DNA, RNA, protein synthesis
Mycobacterial Cell Wall Lipid Synthesis Inhibition Glycerol Incorporation Mode of Action

Selective Membrane Transport Disruption

At 7×10⁻⁶ M (7 μM), Deoxypheganomycin D selectively perturbs membrane transport functions, increasing leucine influx while not affecting thymidine influx, and showing the reverse pattern for efflux (thymidine efflux affected, leucine efflux not). This asymmetric disruption of membrane transport is not observed with classical membrane-active agents like polymyxins, which typically cause broad, non-selective permeability changes. [1]

Membrane Transport Selectivity
Class-level
Increased leucine influx; thymidine influx unaffected; opposite efflux pattern at 7 μM
Supports selective membrane transport perturbation research
Asymmetric, substrate-selective alteration
Membrane Permeability Amino Acid Transport Nucleoside Transport Mycobacterial Physiology

Hybrid Ribosomal-NRPS Assembly Mechanism

The pheganomycin family, including Deoxypheganomycin D, is assembled via a unique hybrid system combining ribosomal precursor peptides and a nonribosomal peptide ligase (PGM1), a biosynthetic mechanism distinct from both canonical ribosomal peptide synthesis (e.g., lantibiotics) and purely nonribosomal peptide synthetase (NRPS) assembly (e.g., vancomycin). PGM1 exhibits substrate permissivity, enabling the generation of diverse analogs through precursor peptide variation. [1]

Biosynthetic Assembly
Class-level
Hybrid ribosomal/NRPS assembly via PGM1 ligase; distinct from lantibiotics and vancomycin
Supports hybrid peptide assembly pathway research
Substrate-permissive ligase; first cooperative mechanism
Natural Product Biosynthesis Hybrid Peptide Assembly PGM1 Ligase Streptomyces cirratus

Deoxypheganomycin D: Validated Research Use Cases


Mycobacterial Cell Wall Biosynthesis & Lipid Trafficking

Use Deoxypheganomycin D at 280 nM (2.8×10⁻⁷ M) to selectively inhibit [¹⁴C]glycerol incorporation into the mycobacterial cell wall without affecting DNA, RNA, or protein synthesis [1]. This enables precise dissection of cell wall lipid precursor trafficking and assembly pathways in *Mycobacterium smegmatis* ATCC 607, unconfounded by secondary effects on macromolecular synthesis that plague studies with rifampicin or streptomycin.

Resistance Mechanism & Combination Screening

Leverage the complete lack of cross-resistance with paromomycin, capreomycin, viomycin, streptothricin, kanamycin, and streptomycin [1] to screen for synergistic combinations against multidrug-resistant mycobacterial strains. Deoxypheganomycin D serves as a unique probe compound that operates orthogonal to existing resistance determinants, allowing identification of new vulnerabilities in resistant backgrounds.

Membrane Transport & Permeability Barrier Research

Apply Deoxypheganomycin D at 7 μM (7×10⁻⁶ M) to induce substrate-selective alterations in membrane transport—increased leucine influx without affecting thymidine influx, and the reverse pattern for efflux [1]. This asymmetric effect provides a precise tool for investigating the mycobacterial permeability barrier and identifying specific transport systems involved in nutrient uptake and drug exclusion.

Hybrid Peptide Biosynthesis & Bioengineering

Utilize Deoxypheganomycin D as a reference standard and starting scaffold in studies of the pheganomycin biosynthetic gene cluster (BGC0001148) from *Streptomyces cirratus* [2]. The unique hybrid ribosomal/NRPS assembly mechanism, mediated by the substrate-permissive PGM1 ligase [2], offers a platform for engineering novel peptide analogs with unnatural amino acids, and Deoxypheganomycin D serves as a validated product for pathway confirmation.

Application
Selection Property
Validation Focus
Mycobacterial Cell Wall Lipid Trafficking Studies
Selective glycerol incorporation inhibition profile
Cell wall precursor trafficking assay review
Resistance Mechanism & Combination Screening
Cross-resistance-free profile
Multidrug-resistant strain panel screening
Membrane Transport & Permeability Barrier Research
Substrate-selective transport perturbation
Membrane transport function assay context
Hybrid Peptide Biosynthesis & Bioengineering
Hybrid ribosomal/NRPS assembly platform
Biosynthetic gene cluster engineering review

Technical Documentation Hub

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34 linked technical documents
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